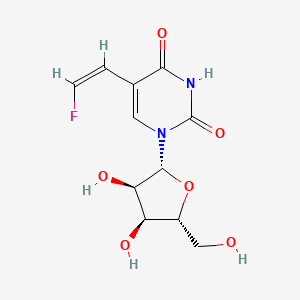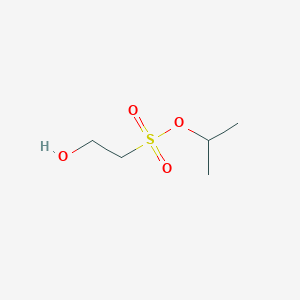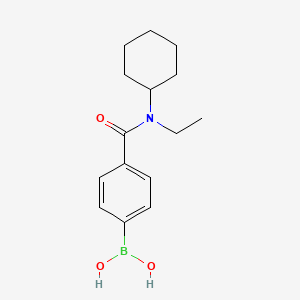
9-Methylthiotriptycene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methylthiotriptycene is a derivative of triptycene, an aromatic hydrocarbon known for its unique three-dimensional paddle-wheel structure. This compound is characterized by the presence of a methyl group and a thiol group attached to the triptycene core. The rigid framework and distinct geometry of this compound make it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylthiotriptycene typically involves the functionalization of the triptycene core. One common method is the Diels-Alder reaction, where anthracene reacts with benzyne to form the triptycene structure. Subsequent functionalization steps introduce the methyl and thiol groups.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
化学反応の分析
Types of Reactions: 9-Methylthiotriptycene undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the thiol group or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiol group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学的研究の応用
9-Methylthiotriptycene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique geometry and functional groups make it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a diagnostic tool due to its ability to interact with biological molecules.
作用機序
The mechanism of action of 9-Methylthiotriptycene involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and other biomolecules, affecting their function. Additionally, the rigid triptycene core can influence the spatial arrangement of molecules, leading to unique interactions and effects .
類似化合物との比較
Triptycene: The parent compound, lacking the methyl and thiol groups.
9-Methyltriptycene: Similar structure but without the thiol group.
9-Thiotriptycene: Lacks the methyl group but contains the thiol group.
Uniqueness: 9-Methylthiotriptycene stands out due to the combined presence of the methyl and thiol groups, which confer unique chemical reactivity and interaction capabilities. This makes it a versatile compound for various applications compared to its analogs .
特性
分子式 |
C21H16S |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
1-methylsulfanylpentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |
InChI |
InChI=1S/C21H16S/c1-22-21-17-11-5-2-8-14(17)20(15-9-3-6-12-18(15)21)16-10-4-7-13-19(16)21/h2-13,20H,1H3 |
InChIキー |
GTSRFDGBGKVUHV-UHFFFAOYSA-N |
正規SMILES |
CSC12C3=CC=CC=C3C(C4=CC=CC=C41)C5=CC=CC=C25 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-(7-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412087.png)



